5,6-Dichloro-N-(cyclopropylsulfonyl)nicotinamide
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Overview
Description
5,6-Dichloro-N-(cyclopropylsulfonyl)nicotinamide is a chemical compound known for its unique structure and properties It is characterized by the presence of dichloro groups at the 5 and 6 positions of the nicotinamide ring, along with a cyclopropylsulfonyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-N-(cyclopropylsulfonyl)nicotinamide typically involves the chlorination of nicotinamide followed by the introduction of the cyclopropylsulfonyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure the selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by sulfonylation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is typically ensured through rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-N-(cyclopropylsulfonyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted nicotinamide derivatives.
Scientific Research Applications
5,6-Dichloro-N-(cyclopropylsulfonyl)nicotinamide has been explored for various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-N-(cyclopropylsulfonyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The cyclopropylsulfonyl group is believed to play a crucial role in modulating the compound’s activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dichloro-N-(cyclopropylmethyl)nicotinamide
- 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone
Uniqueness
5,6-Dichloro-N-(cyclopropylsulfonyl)nicotinamide is unique due to the presence of the cyclopropylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C9H8Cl2N2O3S |
---|---|
Molecular Weight |
295.14 g/mol |
IUPAC Name |
5,6-dichloro-N-cyclopropylsulfonylpyridine-3-carboxamide |
InChI |
InChI=1S/C9H8Cl2N2O3S/c10-7-3-5(4-12-8(7)11)9(14)13-17(15,16)6-1-2-6/h3-4,6H,1-2H2,(H,13,14) |
InChI Key |
KPKXLGSMRYKNKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)NC(=O)C2=CC(=C(N=C2)Cl)Cl |
Origin of Product |
United States |
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